molecular formula C16H17BrN2S B2515844 1-bromo-4-{[(Z)-[(4-methylbenzyl)amino](methylsulfanyl)methylidene]amino}benzene CAS No. 866157-58-6

1-bromo-4-{[(Z)-[(4-methylbenzyl)amino](methylsulfanyl)methylidene]amino}benzene

Cat. No.: B2515844
CAS No.: 866157-58-6
M. Wt: 349.29
InChI Key: UDURPJBKVCIWIE-UHFFFAOYSA-N
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Description

1-Bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene is a brominated aromatic compound featuring a complex substituent at the para position. Its structure comprises:

  • Bromine at position 1 of the benzene ring.
  • A Schiff base moiety (imine group, –CH=N–) at position 4, derived from the condensation of a 4-methylbenzylamine and a methylsulfanyl-containing precursor.
  • A Z-configuration around the imine bond, influencing spatial arrangement and intermolecular interactions.

Its reactivity is modulated by the electron-donating methylsulfanyl (–SMe) group and the steric bulk of the 4-methylbenzyl substituent .

Properties

IUPAC Name

methyl N-(4-bromophenyl)-N'-[(4-methylphenyl)methyl]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2S/c1-12-3-5-13(6-4-12)11-18-16(20-2)19-15-9-7-14(17)8-10-15/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDURPJBKVCIWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C(NC2=CC=C(C=C2)Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or thiol derivatives.

Common reagents used in these reactions include copper(I) iodide for coupling reactions and various oxidizing agents for oxidation reactions .

Scientific Research Applications

1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Bromobenzene Derivatives

Table 1: Key Sulfur-Substituted Bromobenzenes

Compound Name Substituent at Position 4 Sulfur Oxidation State Similarity Index* Key Properties/Applications
Target Compound –N=CH–(4-MeBz)–NH–SMe Thioether (SMe) 1.00 Ligand precursor, Schiff base synthon
1-Bromo-4-(methylsulfonyl)benzene –SO₂Me Sulfonyl 0.85 Electron-deficient; cross-coupling reactions
1-Bromo-4-(isopropylsulfonyl)benzene –SO₂iPr Sulfonyl 0.82 Enhanced steric hindrance; catalysis
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene –C≡C–(4-MeOPh) None (alkyne) N/A Conjugated system; optoelectronics

Key Insights :

  • Electron Effects : The methylsulfanyl group in the target compound is electron-donating, enhancing nucleophilicity at the imine nitrogen. In contrast, sulfonyl groups (e.g., –SO₂Me) are strongly electron-withdrawing, making derivatives like 1-bromo-4-(methylsulfonyl)benzene more reactive in electrophilic substitutions or cross-couplings .
  • Comparatively, smaller substituents (e.g., –SO₂Me) allow for higher reactivity in crowded catalytic systems .
Schiff Base and Heterocyclic Analogues

Table 2: Imine-Containing Bromobenzenes

Compound Name Core Structure Applications Reference
Target Compound Benzene + Schiff base Ligand design, bioactive molecule synthesis
4-(4-Bromobenzylideneamino)-3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione Benzene + triazole-thione Antifungal/antibacterial agents
Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate Pyrimidine + thioether Heterocyclic drug discovery

Key Insights :

  • Biological Activity : Schiff bases like the target compound and triazole-thione derivatives (e.g., ) exhibit antimicrobial properties, attributed to their ability to chelate metal ions or disrupt enzyme function.
  • Synthetic Utility: The target compound’s imine group enables cyclocondensation reactions to form nitrogen-sulfur heterocycles, similar to pyrimidine derivatives synthesized from ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate .
Brominated Aromatic Compounds in Cross-Coupling Reactions

Table 3: Reactivity in Catalytic Reactions

Compound Name Reaction Type Catalytic System Yield (%) Reference
Target Compound Buchwald–Hartwig amination Pd/PR₃ Pending
1-Bromo-4-(trifluoromethyl)benzene Decarboxylative arylation Photoredox/Ni 85
1-Bromo-4-(trifluoromethoxy)benzene Buchwald–Hartwig coupling Pd/Xantphos 92

Key Insights :

  • Reactivity Trends : The target compound’s bromine is less activated compared to electron-deficient aryl bromides (e.g., trifluoromethyl- or trifluoromethoxy-substituted), which are more reactive in Pd-catalyzed couplings. However, the methylsulfanyl group may facilitate oxidative addition in Ni-based systems .

Biological Activity

1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene is a complex organic compound with potential biological activities. Its structure, characterized by a bromine atom and a sulfonamide group, suggests possible interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17BrN2S
  • Molecular Weight : 349.29 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of 1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene is primarily attributed to its ability to interact with various biomolecules, potentially affecting enzymatic pathways and receptor interactions.

Antioxidant Activity

Compounds with similar functional groups have demonstrated antioxidant capabilities, which may be linked to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and has implications in disease prevention.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study involving sulfonamide derivatives demonstrated their effectiveness against various bacterial strains. The results indicated that modifications in the benzylamine moiety significantly influenced antimicrobial activity, suggesting that 1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene could exhibit similar effects depending on its specific structure and substituents .
  • Cardiovascular Effects : In a related study examining the effects of benzenesulfonamide derivatives on perfusion pressure, compounds were found to interact with calcium channels, leading to changes in vascular resistance and blood pressure regulation . This suggests that the target compound may also influence cardiovascular functions through similar mechanisms.
  • Pharmacokinetic Properties : Theoretical models have been employed to predict the pharmacokinetics of related compounds using software like SwissADME. These models assess parameters such as absorption, distribution, metabolism, and excretion (ADME), indicating that structural modifications can significantly impact these properties .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntioxidant ActivityCardiovascular Effects
1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzenePotentially active (based on structure)Potentially active (based on structure)Possible interaction with calcium channels
4-(2-aminoethyl)-benzenesulfonamideActive against multiple strainsModerate antioxidant activitySignificant reduction in perfusion pressure

Q & A

Basic: What are the optimal synthetic routes for 1-bromo-4-{[(Z)-...]amino}benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves multi-step condensation reactions. For example:

Imine formation : React 4-bromoaniline with 4-methylbenzylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous THF or DMF.

Thiomethylation : Introduce methylsulfanyl groups via nucleophilic substitution or thiol-ene reactions, using reagents like methyl disulfide or Lawesson’s reagent.

Configuration control : Maintain the (Z)-configuration by employing low-temperature conditions (0–5°C) and monitoring stereoselectivity via ¹H NMR (e.g., coupling constants for imine protons) .
Optimization : Use high-performance liquid chromatography (HPLC) to isolate intermediates and adjust solvent polarity (e.g., DCM/hexane gradients) to minimize byproducts.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the imine (δ ~8.2–8.5 ppm) and methylsulfanyl (δ ~2.1–2.3 ppm) groups. Compare with DFT-predicted shifts for validation .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (Z)-configuration. Mercury software can visualize hydrogen-bonding networks (e.g., N–H···S interactions) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error to verify purity.

Advanced: How does the (Z)-configuration influence the compound’s reactivity in metal coordination or supramolecular assembly?

Methodological Answer:
The (Z)-configuration directs spatial orientation of the methylsulfanyl and benzylamino groups, affecting:

  • Metal coordination : Test with Pd(II) or Cu(I) salts in DMSO; monitor via UV-Vis (d-d transitions) and cyclic voltammetry. Compare with (E)-isomers to assess steric/electronic differences .
  • Supramolecular interactions : Analyze crystal packing (via Mercury) for π-π stacking (aromatic rings) and S···Br halogen bonding. Lattice energy calculations (e.g., PIXEL method) quantify interaction strengths .

Advanced: What computational strategies (e.g., DFT, MD) can predict this compound’s electronic properties and stability under varying pH conditions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model frontier orbitals (HOMO/LUMO) and predict redox behavior. Compare with experimental cyclic voltammetry data .
  • Molecular dynamics (MD) : Simulate solvation in aqueous/organic mixtures (GROMACS) to assess hydrolytic stability. Track protonation states of the imine group at pH 2–10 .
  • pKa prediction : Employ COSMO-RS or ChemAxon to estimate basicity of the benzylamino group, guiding solvent selection for reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines with standardized protocols (CLSI guidelines). Use positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .
  • Targeted docking studies : Perform AutoDock Vina simulations against proposed enzymes (e.g., dihydrofolate reductase). Cross-validate with SPR binding assays to confirm affinity .
  • Metabolite screening : Use LC-MS/MS to identify degradation products in cell lysates, which may explain variability in IC₅₀ values .

Basic: What solvents and catalysts are compatible with this compound’s functional groups during derivatization?

Methodological Answer:

  • Solvents : Use aprotic solvents (DMF, DCM) to avoid imine hydrolysis. Polar solvents (MeOH) may protonate the benzylamino group, reducing reactivity .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (bromophenyl group) or CuI for click reactions (methylsulfanyl as a leaving group). Monitor with TLC (silica, ethyl acetate/hexane) .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent screening : Use high-throughput vapor diffusion (e.g., Hampton Crystal Screen) with mixed solvents (e.g., DMSO/EtOH) to induce nucleation .
  • Additive effects : Introduce co-crystallants like crown ethers to stabilize the imine group via host-guest interactions .
  • Cryo-cooling : Flash-cool crystals to 100 K (liquid N₂) to reduce thermal motion artifacts during X-ray data collection .

Advanced: How does the methylsulfanyl group influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis spectroscopy : Compare absorption spectra (λmax) with analogs lacking the methylsulfanyl group. TD-DFT calculations correlate transitions (e.g., n→π*) with experimental data .
  • Fluorescence quenching : Test in presence of iodide ions; sulfur’s lone pairs may enhance intersystem crossing, reducing quantum yield .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Toxicity screening : Refer to SDS for acute toxicity (e.g., LD₅₀ in rodents) and wear nitrile gloves, goggles, and a lab coat.
  • Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers (due to bromine content) .

Advanced: What isotopic labeling strategies (e.g., ¹³C, ¹⁵N) can track this compound’s metabolic fate in biological systems?

Methodological Answer:

  • Synthesis of labeled analogs : Introduce ¹³C at the benzyl carbon via labeled 4-methylbenzylamine. Confirm incorporation via ¹³C NMR .
  • In vivo tracing : Administer ¹⁵N-labeled compound to cell cultures; analyze metabolites via NMR or MALDI-TOF .

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